molecular formula C16H22N2O7S2 B10934776 Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B10934776
M. Wt: 418.5 g/mol
InChI Key: DNEUMGCMTIPPRY-UHFFFAOYSA-N
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Description

DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a piperidine moiety, which is a six-membered nitrogen-containing ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the thiophene derivative with a piperidine derivative, often under conditions that promote nucleophilic substitution.

    Methylation and sulfonylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols or amines.

Scientific Research Applications

DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving thiophene and piperidine derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, while the piperidine moiety can modulate the activity of neurotransmitters. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE
  • DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

The uniqueness of DIMETHYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H22N2O7S2

Molecular Weight

418.5 g/mol

IUPAC Name

dimethyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H22N2O7S2/c1-9-11(15(20)24-2)14(26-12(9)16(21)25-3)17-13(19)10-5-7-18(8-6-10)27(4,22)23/h10H,5-8H2,1-4H3,(H,17,19)

InChI Key

DNEUMGCMTIPPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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